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molecular formula H5NaO5P B167983 Disodium phosphate dihydrate CAS No. 10028-24-7

Disodium phosphate dihydrate

Cat. No. B167983
M. Wt: 139.00 g/mol
InChI Key: AXCRQNJHVGYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096526B2

Procedure details

A 25 mL round bottom flask equipped with a magnetic stir bar and reflux condenser was charged with 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde (400 mg, 1.201 mmol) and t-butanol (6 mL). Rapid stiffing and warming with a heat gun failed to dissolved all of the aldehyde. Additional t-butanol (2 mL) was added, but still failed to form a homogeneous solution. The mixture was treated with H2O (2 mL), 2-methyl-2-butene (1 mL), sodium phosphate dibasic dihydrate (Na2HPO4; 341 mg, 2.402 mmol, 2 equiv) and finally sodium chlorite (326 mg, 3.60 mmol, 3 equiv) was added in one portion. The mixture was stirred at room temperature for 5 min and then placed in an oil bath and heated to 85° C. After stiffing at 85° C. for 60 min, the reaction mixture finally became a light yellow, homogenous solution. After stirring at 83° C. overnight (12 h), an aliquot of the reaction mixture was partitioned between EtOAc and 1 molar (M) hydrochloric acid (HCl) and analyzed by HPLC and LC-MS. HPLC analysis showed that all of the starting material had been consumed and one major, slightly more polar product formed along with multiple minor products. LC-MS analysis showed one major product with the correct mass for the desired product. The reaction mixture was allowed to cool to room temperature, diluted with EtOAc (15 mL) and washed with 1 M HCl (1×5 mL), H2O (1×5 mL) and saturated NaCl (1×5 mL). HPLC analysis of the combined aqueous washes showed only trace amounts of the desired product. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to give 414 mg of a cream-colored solid. The crude material was stirred with Et2O (5 mL). After stiffing for 3 h, the solid was removed by vacuum filtration washing with Et2O. The solid was air-dried for several hours and then dried under vacuum. The title compound (348 mg, 83%) was isolated as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 13.66 (s, 1H), 7.47 (dd, J=8.5, 1.4 Hz, 1H), 7.31 (dd, J=8.4, 7.1 Hz, 1H), 7.04 (s, 2H), 3.93 (s, 4H); 19F NMR (376 MHz, DMSO-d6) δ −129.10 (d, J=28.3 Hz), −138.56 (d, J=28.4 Hz); ESIMS m/z 349 ([M+H]+), 347 ([M−H]−).
Name
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic dihydrate
Quantity
341 mg
Type
reactant
Reaction Step Three
Quantity
326 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([CH:19]=[O:20])[C:3]=1[Cl:21].CC(=CC)C.O.O.[OH:29]P([O-])([O-])=O.[Na+].[Na+].Cl([O-])=O.[Na+]>O.C(O)(C)(C)C>[NH2:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([O:16][CH3:17])[C:10]=2[F:18])[N:5]=[C:4]([C:19]([OH:29])=[O:20])[C:3]=1[Cl:21] |f:2.3.4.5.6,7.8|

Inputs

Step One
Name
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-pyridine-2-carbaldehyde
Quantity
400 mg
Type
reactant
Smiles
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)=CC
Name
sodium phosphate dibasic dihydrate
Quantity
341 mg
Type
reactant
Smiles
O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
326 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25 mL round bottom flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
warming with a heat gun
CUSTOM
Type
CUSTOM
Details
to form a homogeneous solution
ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
heated to 85° C
WAIT
Type
WAIT
Details
After stiffing at 85° C. for 60 min
Duration
60 min
STIRRING
Type
STIRRING
Details
After stirring at 83° C. overnight (12 h)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
an aliquot of the reaction mixture was partitioned between EtOAc and 1 molar (M) hydrochloric acid (HCl)
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
one major, slightly more polar product formed along with multiple minor products

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C(=NC(=C1F)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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